molecular formula C13H10Br2N2 B3849510 N,N'-bis-(3-Bromophenyl)formamidine

N,N'-bis-(3-Bromophenyl)formamidine

Cat. No.: B3849510
M. Wt: 354.04 g/mol
InChI Key: ODTDHHSGYOOYKK-UHFFFAOYSA-N
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Description

N,N'-bis-(3-Bromophenyl)formamidine (C₁₃H₁₀Br₂N₂, MW: 354.04 g/mol) is a symmetrically substituted formamidine derivative featuring two 3-bromophenyl groups attached to the nitrogen atoms of a formamidine backbone. Its IUPAC Standard InChIKey is FGWNTBFNMMUVPO-UHFFFAOYSA-N . The meta-substituted bromine atoms influence its electronic properties, steric bulk, and intermolecular interactions, distinguishing it from ortho- or para-substituted analogs.

Properties

IUPAC Name

N,N'-bis(3-bromophenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDHHSGYOOYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-bis-(3-Bromophenyl)formamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method employs sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. The general procedure involves mixing the aromatic amines with ethyl orthoformate and the catalyst, followed by heating the mixture to promote the reaction.

Chemical Reactions Analysis

N,N’-bis-(3-Bromophenyl)formamidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-bis-(3-Bromophenyl)formamidine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N,N’-bis-(3-Bromophenyl)formamidine involves its interaction with molecular targets through its bromophenyl and formamidine groups. These interactions can lead to the formation of stable complexes with metals, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position: 3-Bromo vs. 4-Bromo Isomers

  • N,N'-bis-(4-Bromophenyl)formamidine (C₁₃H₁₀Br₂N₂, MW: 354.04 g/mol) shares the same molecular formula as the 3-bromo isomer but exhibits distinct crystallographic and electronic behaviors:
    • Crystal Packing : The 4-bromo isomer forms linear chains via Br⋯Br interactions (3.4328 Å) and N–H⋯N hydrogen bonds, with phenyl ring dihedral angles of 50.05° and 75.61° . In contrast, the 3-bromo isomer’s meta-substitution likely disrupts such symmetry, leading to altered packing and hydrogen-bonding networks.
    • Thermodynamic Properties : Both isomers have identical McGowan molecular volumes (197.170 ml/mol) , but the 3-bromo derivative has a higher calculated boiling point (819.33 K vs. ~800 K for para-substituted analogs) due to increased steric hindrance and dipole interactions .

Halogen-Substituted Formamidines

Compound Substituent logP (Crippen) ΔfH°gas (kJ/mol) Key Applications/Properties Reference
N,N'-bis-(3-Bromophenyl) 3-Br 4.984 326.82 Coordination complexes, high lipophilicity
N,N'-bis-(4-Bromophenyl) 4-Br N/A N/A Crystal engineering, Br⋯Br interactions
N,N'-bis-(3,4-Dichlorophenyl) 3,4-Cl₂ 5.2 (est.) N/A Antimicrobial intermediates
N,N'-bis-(p-Chlorophenyl) 4-Cl 3.8 (est.) N/A Precursor for dithioselenites (e.g., D1)
  • Electronic Effects : The 3-bromo substituent reduces electron density on the formamidine nitrogen compared to electron-donating groups (e.g., methoxy), impacting metal-ligand coordination strength in complexes like [Cu(PPh₃)₂L] .
  • Lipophilicity : The 3-bromo derivative’s logP (4.984) exceeds that of para-chloro analogs (logP ~3.8), enhancing membrane permeability in biological systems .

Coordination Chemistry and Reactivity

  • Metal Complexes : N,N'-bis-(3-Bromophenyl)formamidine derivatives form luminescent copper(I) complexes with distorted tetrahedral geometries (e.g., [Cu(PPh₃)₂L1]), where bromine’s steric bulk stabilizes the coordination sphere . Comparatively, N,N'-bis-(2,6-diisopropylphenyl)formamidine complexes exhibit higher antibacterial activity, suggesting substituent size and electronics modulate bioactivity .
  • Synthetic Utility : Unlike N,N'-bis(mesityl)formamidine, which acts as a sacrificial base in imidazolinium synthesis , the 3-bromo derivative’s reactivity is less explored but may favor electrophilic substitution due to bromine’s meta-directing effects.

Pharmacological Potential

  • Antimicrobial Activity : While this compound itself lacks direct antimicrobial data, its structural analogs (e.g., N,N'-bis-(4-fluoro-3-nitrophenyl)oxalamide) show activity against Gram-negative bacteria, correlating with lipophilicity and molecular mass .
  • Antioxidant Properties : Copper(I) complexes of brominated formamidines exhibit moderate DPPH radical scavenging (IC₅₀: 25–45 μM), with activity linked to ligand electronics .

Materials Science

  • Crystallography: The 4-bromo isomer’s well-defined Br⋯Br interactions enable predictable crystal engineering, whereas the 3-bromo isomer’s asymmetry may support novel supramolecular architectures .
  • Luminescence : Brominated formamidine-copper complexes emit in the visible range (λem ~550 nm), useful for OLED applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis-(3-Bromophenyl)formamidine
Reactant of Route 2
N,N'-bis-(3-Bromophenyl)formamidine

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